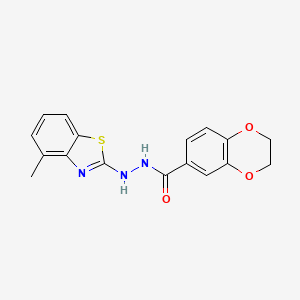

![molecular formula C16H20N2OS B2594802 1-哌啶-1-基-2-[(2-甲基-1H-吲哚-3-基)硫代]乙酮 CAS No. 536701-68-5](/img/structure/B2594802.png)

1-哌啶-1-基-2-[(2-甲基-1H-吲哚-3-基)硫代]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

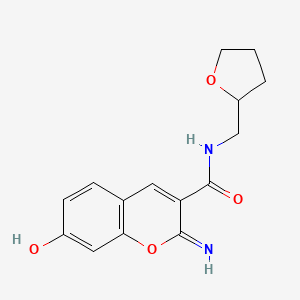

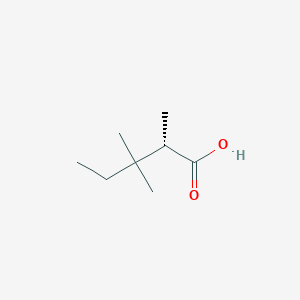

This compound belongs to the class of organic compounds known as 3-alkylindoles . The sulfur-containing alkyl substituents at position 2 of the indole ring are oriented toward the methyl group .

Synthesis Analysis

The synthesis of similar compounds involves the use of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .

Molecular Structure Analysis

The molecular formula of this compound is C11H11NO2S with a molecular weight of 221.27. The InChI code is InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3, (H,13,14).

Chemical Reactions Analysis

The poses of ligands in the active center of COX-2 are stabilized by hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 .

科学研究应用

- 研究: 一项研究合成了相关化合物(如{2-[(2-羟乙基)硫代甲基]吲哚-3-基}乙酸酯和酰肼),并评估了它们的抗炎潜力。分子对接揭示了它们与环氧合酶(COX-1 和 COX-2)的结合,而环氧合酶在类花生酸的合成中起着至关重要的作用。 COX 抑制剂,如阿司匹林和布洛芬,可以减轻炎症和疼痛 .

- 相关化合物: 其他吲哚衍生物因其抗HIV-1潜力而受到研究。 例如,使用分子对接评估了新型吲哚基和氧杂色烯基黄酮酮衍生物 .

- 衍生物: 取代的(4-苯甲酰基-苯氧基)-乙酸与 2-((1-甲基-1H-吲哚-3-基)甲基)-1H-苯并[d]咪唑偶联,得到 2-(4-苯甲酰基苯氧基)-1-(2-((1-甲基-1H-吲哚-3-基)甲基)-1H-苯并[d]咪唑-1-基)乙酮。 这些化合物被研究用于抗菌活性 .

抗炎活性

抗HIV-1活性

抗菌特性

总之,1-哌啶-1-基-2-[(2-甲基-1H-吲哚-3-基)硫代]乙酮在不同的科学领域中展现出巨大潜力,从炎症管理到抗菌特性。研究人员继续调查其多方面的应用,旨在改善人类健康和福祉。 🌟 .

作用机制

The mechanism of action of similar compounds involves the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . Some compounds induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin via a consistent way with colchicine .

安全和危害

未来方向

The future directions for this compound could involve the development of new drugs that overcome the problems of antimicrobial resistance . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOQABIGFCXBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329042 |

Source

|

| Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

536701-68-5 |

Source

|

| Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)

![2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2594726.png)

![Propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2594739.png)